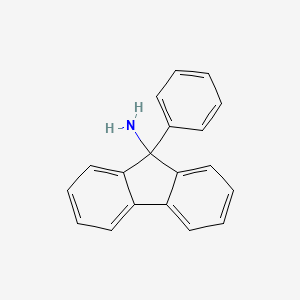
2-Thiophenecarboxaldehyde, 4-cyclopropyl-5-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to the thiophene ring, along with an aldehyde functional group at the second position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Additionally, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: 4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBOXYLIC ACID
Reduction: 4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-METHANOL
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
作用机制
The mechanism of action of 4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects.
相似化合物的比较
5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
4-CYCLOPROPYLTHIOPHENE-2-CARBALDEHYDE: Lacks the trifluoromethyl group, which may influence its chemical properties and applications.
4-CYCLOPROPYL-5-METHYLTHIOPHENE-2-CARBALDEHYDE: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical behavior.
Uniqueness: The combination of the cyclopropyl and trifluoromethyl groups in 4-CYCLOPROPYL-5-(TRIFLUOROMETHYL)THIOPHENE-2-CARBALDEHYDE imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H7F3OS |
|---|---|
分子量 |
220.21 g/mol |
IUPAC 名称 |
4-cyclopropyl-5-(trifluoromethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7F3OS/c10-9(11,12)8-7(5-1-2-5)3-6(4-13)14-8/h3-5H,1-2H2 |
InChI 键 |
HYMFDVPQAWKTIP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=C(SC(=C2)C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B13992026.png)

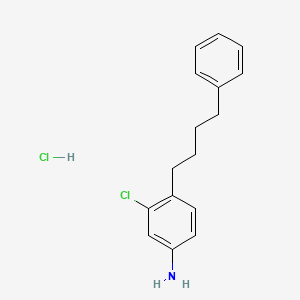
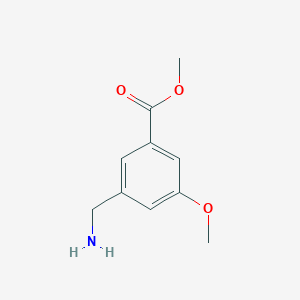
![2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine](/img/structure/B13992047.png)

![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)
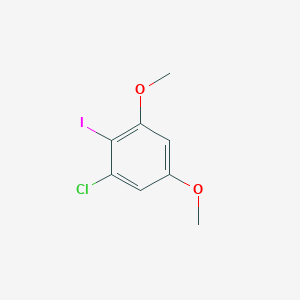

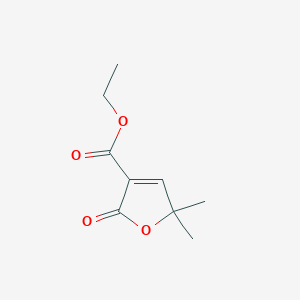
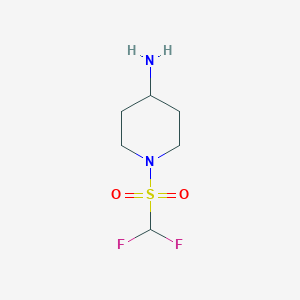
![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
